1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine
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Overview
Description
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-4-nitrophenyl group: This step often involves a nucleophilic substitution reaction where a chloro group is introduced to the furan ring.
Formation of the tetrazole ring: This can be done through a [3+2] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biology: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-[5-(4-nitrophenyl)furan-2-yl]ethanone
- (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is unique due to its combination of a furan ring with a tetrazole ring and the presence of both chloro and nitro substituents. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN7O3/c13-10-5-7(20(21)22)1-3-9(10)11-4-2-8(23-11)6-15-19-12(14)16-17-18-19/h1-6H,(H2,14,16,18)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUWDDSPFFDYDJ-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NN3C(=NN=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=N/N3C(=NN=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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